molecular formula C16H7F5N4O2 B6291125 Me-Tz-PFP CAS No. 2565807-33-0

Me-Tz-PFP

Cat. No.: B6291125
CAS No.: 2565807-33-0
M. Wt: 382.24 g/mol
InChI Key: RCSGHJNCVYLBBE-UHFFFAOYSA-N
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Description

. This compound is known for its distinctive chemical structure, which contributes to its wide range of applications.

Preparation Methods

The synthesis of Me-Tz-PFP involves several steps, each requiring specific reaction conditions. The preparation methods can be broadly categorized into laboratory-scale synthetic routes and industrial production methods.

Synthetic Routes and Reaction Conditions:

    Step 1: The initial step involves the preparation of the core structure through a series of organic reactions, including nucleophilic substitution and cyclization reactions.

    Step 2: The intermediate compounds are then subjected to further functionalization using reagents such as halogenating agents and catalysts to introduce the desired functional groups.

    Step 3: The final step involves purification and crystallization to obtain the pure this compound compound.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale reactors and continuous flow processes to ensure high yield and purity.
  • Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for the purification and quality control of the final product .

Chemical Reactions Analysis

Me-Tz-PFP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Types of Reactions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

  • Oxidized derivatives with enhanced reactivity.
  • Reduced forms with altered chemical properties.
  • Substituted compounds with diverse functional groups .

Scientific Research Applications

Me-Tz-PFP has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a catalyst in various organic synthesis reactions.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential therapeutic applications due to its biological activity.
  • Studied for its effects on cell function and signaling pathways.

Medicine:

  • Explored as a potential drug candidate for treating various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of advanced materials and chemicals.
  • Applied in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of Me-Tz-PFP involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: this compound interacts with enzymes and receptors involved in key biological processes.

    Pathways Involved: The compound modulates signaling pathways related to cell growth, differentiation, and apoptosis.

    Effects on Cell Function: this compound influences cellular functions by altering gene expression and protein activity

Comparison with Similar Compounds

    Pentafluorophenyl (PFP) Compounds: These compounds share the pentafluorophenyl moiety but differ in their overall structure and reactivity.

    Carbazole Derivatives: Carbazole-based compounds have similar applications but differ in their chemical properties and synthesis methods

Uniqueness of Me-Tz-PFP:

  • This compound exhibits unique reactivity and selectivity in chemical reactions.
  • It has distinct biological activity and potential therapeutic applications.
  • The compound’s versatility makes it suitable for a wide range of scientific research and industrial applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F5N4O2/c1-6-22-24-15(25-23-6)7-2-4-8(5-3-7)16(26)27-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGHJNCVYLBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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